B1574560 ARRY-300 (MEK300)

ARRY-300 (MEK300)

Cat. No.: B1574560
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARRY-300 (MEK300) is an investigational allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in various cancers, particularly BRAF-mutant metastatic melanoma . ARRY-300 belongs to a class of small-molecule inhibitors designed to block MEK1/2 activity by binding to an allosteric site adjacent to the ATP-binding domain, thereby preventing downstream ERK activation and tumor proliferation .

Despite its inclusion in early-phase clinical trials, structural details of ARRY-300 remain undisclosed, distinguishing it from other MEK inhibitors with published crystal structures .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARRY300;  ARRY 300;  ARRY-300;  MEK300;  MEK-300;  MEK 300.

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • ARRY-300 lags behind approved MEK inhibitors (e.g., trametinib, cobimetinib) in clinical development.
  • Unlike ARRY-300, most advanced inhibitors have defined IC₅₀ values and published safety profiles.
2.3 Clinical Trial Outcomes
  • Cobimetinib: Achieved a 68% response rate in BRAF-mutant melanoma when combined with vemurafenib .
  • Trametinib: Demonstrated a 22% response rate as monotherapy and 6.1-month median progression-free survival (PFS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.